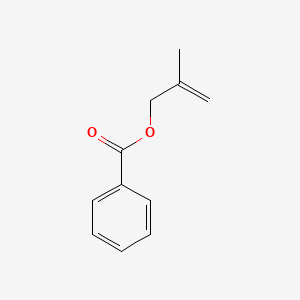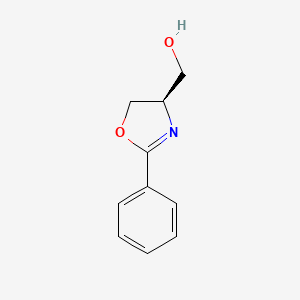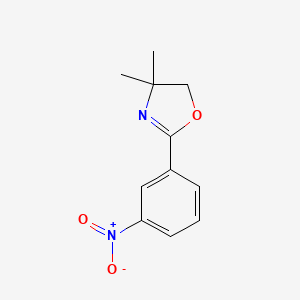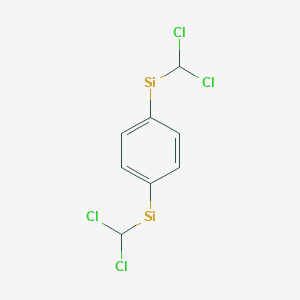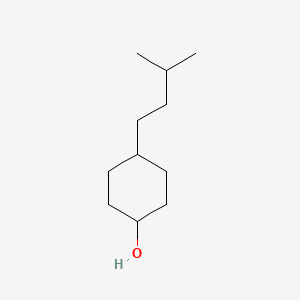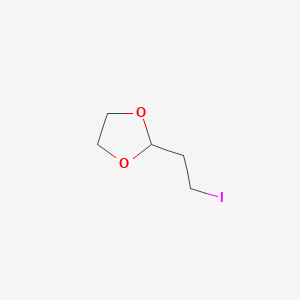
2-(2-Iodoethyl)-1,3-dioxolane
概要
説明
2-(2-Iodoethyl)-1,3-dioxolane: is an organic compound characterized by the presence of an iodoethyl group attached to a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodoethyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with an iodoethylating agent. One common method is the reaction of 1,3-dioxolane with 2-iodoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 2-(2-Iodoethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azidoethyl-dioxolane, thiocyanatoethyl-dioxolane, and aminoethyl-dioxolane.
Oxidation Reactions: Products include dioxolane oxides and other oxidized derivatives.
Reduction Reactions: Products include ethyl-dioxolane and other reduced derivatives.
科学的研究の応用
Chemistry: 2-(2-Iodoethyl)-1,3-dioxolane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in multicomponent reactions to create complex molecular structures.
Biology: In biological research, this compound can be used as a labeling agent for biomolecules
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of radiopharmaceuticals. It can be used to synthesize radioiodinated compounds for use in positron emission tomography (PET) imaging.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of 2-(2-Iodoethyl)-1,3-dioxolane depends on its specific application. In the context of radiopharmaceuticals, the compound exerts its effects through the emission of radioactive iodine isotopes, which can be detected using imaging techniques. The molecular targets and pathways involved vary depending on the specific biomolecule or system being studied.
類似化合物との比較
2-Iodoethanol: Similar in structure but lacks the dioxolane ring.
2-Iodoethylbenzene: Contains an iodoethyl group attached to a benzene ring instead of a dioxolane ring.
2-Iodoethylamine: Contains an iodoethyl group attached to an amine group instead of a dioxolane ring.
Uniqueness: 2-(2-Iodoethyl)-1,3-dioxolane is unique due to the presence of both the iodoethyl group and the 1,3-dioxolane ring. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and industrial processes.
特性
IUPAC Name |
2-(2-iodoethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHSJVNOHRSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450125 | |
| Record name | 2-(2-iodoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83665-55-8 | |
| Record name | 2-(2-iodoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


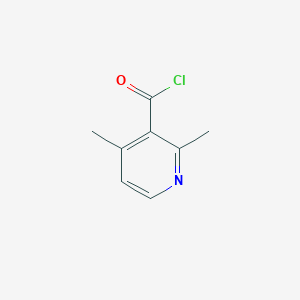
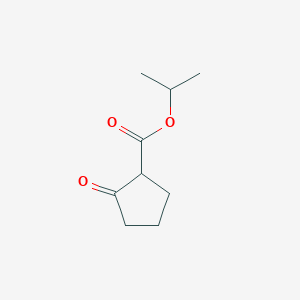
![(3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3057593.png)
![Acetamide,N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-2-(methylthio)-](/img/structure/B3057595.png)
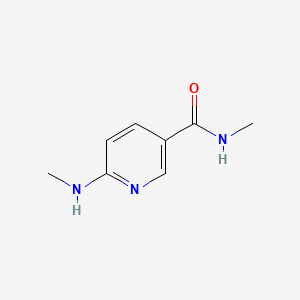

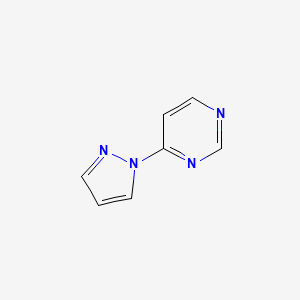
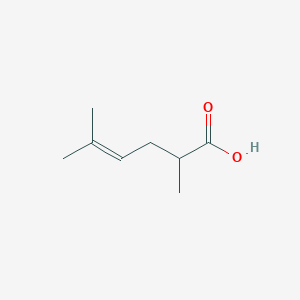
![7,8,9,10-Tetrahydrobenzo[8]annulen-5(6h)-one](/img/structure/B3057603.png)
